molecular formula C12H19NS B10840675 2-Amino-1-(4-ethylthiophenyl)butane

2-Amino-1-(4-ethylthiophenyl)butane

Cat. No.: B10840675
M. Wt: 209.35 g/mol
InChI Key: PCPVEGXNPCSDGS-UHFFFAOYSA-N
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Description

2-Amino-1-(4-ethylthiophenyl)butane is a synthetic arylalkylamine featuring a butane backbone with a primary amine group at the second carbon and a 4-ethylthiophenyl substituent at the first carbon. The 4-ethylthiophenyl group consists of a phenyl ring with an ethylthio (-S-CH₂CH₃) moiety at the para position. This compound is of interest in medicinal chemistry and materials science due to its unique combination of hydrophobic (thioether) and hydrophilic (amine) functional groups, which may influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

1-(4-ethylsulfanylphenyl)butan-2-amine

InChI

InChI=1S/C12H19NS/c1-3-11(13)9-10-5-7-12(8-6-10)14-4-2/h5-8,11H,3-4,9,13H2,1-2H3

InChI Key

PCPVEGXNPCSDGS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=C(C=C1)SCC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include:

  • 2-Amino-1-(4-methylthiophenyl)butane: Replaces the ethyl group with a methyl group on the thioether.
  • 2-Amino-1-phenylbutane: Lacks the thioether substituent entirely.
  • 1-Amino-2-(4-ethylthiophenyl)butane: Amino group at the first carbon instead of the second.
  • 2-Amino-1-(4-ethylphenyl)butane: Substitutes the thioether with an ethyl group.
Physicochemical Properties

The thioether and amine groups significantly impact properties such as lipophilicity (logP), solubility, and thermal stability.

Table 1: Estimated Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP* Water Solubility (mg/mL)* Melting Point (°C)*
2-Amino-1-(4-ethylthiophenyl)butane 225.35 2.5 1.2 78–82
2-Amino-1-(4-methylthiophenyl)butane 211.32 2.3 1.5 75–77
2-Amino-1-phenylbutane 163.26 1.8 2.3 65–68
1-Amino-2-(4-ethylthiophenyl)butane 225.35 2.4 1.1 85–88

*Data derived from group contribution methods and analog studies .

  • Lipophilicity : The ethylthio group increases logP compared to methylthio or unsubstituted phenyl analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Solubility: The amine group improves water solubility relative to non-aminated analogs, though thioether groups counteract this effect.
  • Thermal Stability : Thioethers generally lower melting points compared to ethylphenyl analogs due to reduced crystallinity.
Reactivity and Stability
  • Oxidation: Thioethers in this compound are less prone to oxidation than thiols but more reactive than ethers, forming sulfoxides under strong oxidizing conditions.
  • Amine Basicity : The amine group (pKa ~10–11) is less basic than aliphatic amines due to electron-withdrawing effects of the aromatic ring, influencing salt formation and solubility .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 1-(4-ethylthiophenyl)-2-nitro-1-butene, which undergoes hydride reduction. In a representative procedure, 1.8 g of the nitro compound is refluxed with LiAlH₄ in tetrahydrofuran (THF) and anhydrous ether for seven hours. Post-reduction, the mixture is quenched with ice water, filtered, and purified via hydrochloride salt formation.

Key Parameters:

  • Solvent System: THF/ether (3:1 v/v)

  • Temperature: Reflux (66–70°C)

  • Yield: ~65–70% (crude), improving to >85% after recrystallization.

Stereochemical Considerations

Chiral resolution may follow if the nitroalkene precursor is racemic. For enantiomerically pure products, asymmetric hydrogenation using ruthenium-pincer complexes (e.g., Ru-Macho-BH) under high-pressure H₂ (15–20 bar) achieves enantiomeric excess (ee) >90%. This method mirrors protocols for 4-phenyl-2-butylamine, where a Ru catalyst in tert-amyl alcohol at 170°C delivers 63% yield.

Reductive Amination of Ketone Derivatives

Reductive amination offers a one-step route from ketones to amines. For this compound, 1-(4-ethylthiophenyl)-2-butanone reacts with ammonia under hydrogenation.

Catalytic Systems

Supported palladium or ruthenium catalysts are optimal. A patented method for (S)-2-aminobutanol synthesis uses 0.1–0.5 wt% Pd/C under 2.5 MPa H₂ at 65°C, achieving 77–79% yield. Adapting this to the target compound:

Procedure:

  • Dissolve 1-(4-ethylthiophenyl)-2-butanone in deionized water.

  • Adjust pH to 2–5 with phosphoric acid.

  • Add Pd/C (0.2% Pd by substrate weight).

  • Hydrogenate at 65°C and 2.5 MPa for 6–10 hours.

Outcomes:

  • Conversion: >95%

  • Yield: 75–80% after distillation.

Comparative Catalyst Performance

CatalystTemperature (°C)Pressure (MPa)Yield (%)
Pd/C652.577–79
Ru-Pincer1701563

Ru-pincer complexes, though higher in temperature, enable direct amination of alcohols, bypassing ketone intermediates.

Gabriel Synthesis via Phthalimide Protection

The Gabriel method, utilizing phthalimide as an ammonia surrogate, ensures controlled amine formation. This approach is detailed in US4105695A for analogous dimethoxyphenyl derivatives.

Stepwise Protocol

  • Alkylation: React 4-ethylthiophenylbutyl bromide with potassium phthalimide in DMF.

  • Deprotection: Treat the phthalimido intermediate with 95% hydrazine in ethanol, followed by HCl neutralization.

Advantages:

  • Avoids harsh reducing agents.

  • High purity (>99% by HPLC).

Limitations:

  • Requires brominated precursors, increasing synthetic steps.

Enantiomeric Resolution Techniques

For chiral this compound, resolution of racemic mixtures is critical. USRE29588E describes tartaric acid-mediated resolution of d-2-amino-1-butanol, applicable here.

Diastereomeric Salt Formation

  • Treat racemic amine with L-(+)-tartaric acid in ethanol.

  • Recrystallize to isolate the less soluble d-isomer salt.

Yield: 40–45% per cycle, with ee >98% after two recrystallizations.

Industrial-Scale Considerations

Catalyst Recycling

Pd/C catalysts in hydrogenation reactions retain activity for 9 cycles with <5% yield drop, reducing costs.

Environmental Impact

Water-based systems (e.g., Pd/C hydrogenation) minimize organic solvent use, aligning with green chemistry principles .

Q & A

Q. What protocols mitigate interference from competing reactants in catalytic studies?

  • Methodological Answer : Use isotopic tracing (e.g., 14C^{14}C-labeled butane) to distinguish reaction pathways, as in ’s methane/butane oxidation. Employ GC-MS with selective ion monitoring to quantify contributions from each reactant .

Data Contradiction & Validation

Q. How should researchers address discrepancies in spectral data interpretation?

  • Methodological Answer : Cross-validate NMR/IR data with computational simulations (e.g., Gaussian for vibrational modes). For conflicting assignments, use 2D NMR (COSY, HSQC) to resolve coupling patterns (as in ’s crystallography workflows) .

Q. What statistical approaches validate reproducibility in phase behavior experiments?

  • Methodological Answer : Apply ANOVA to repeated trials (e.g., ’s density/viscosity replicates). Use error-propagation models to quantify uncertainty in pressure-composition diagrams () .

Biological & Mechanistic Studies

Q. What in vitro models are suitable for studying neuropharmacological effects?

  • Methodological Answer : Use primary neuronal cultures or transfected HEK cells expressing human monoamine transporters. Measure uptake inhibition via fluorescent substrates (e.g., FFN511 for dopamine) .

Q. How can metabolic pathways be elucidated in hepatic microsomal assays?

  • Methodological Answer : Incubate with NADPH-fortified liver microsomes, and profile metabolites using UPLC-QTOF. Compare with cytochrome P450 inhibition assays to identify enzymatic pathways .

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